molecular formula C6H6ClN3O B7469006 2-Chloro-N-pyrimidin-5-yl-acetamide

2-Chloro-N-pyrimidin-5-yl-acetamide

Cat. No. B7469006
M. Wt: 171.58 g/mol
InChI Key: BUIQTLWTKVARJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-pyrimidin-5-yl-acetamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in the fields of medicine, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of 2-Chloro-N-pyrimidin-5-yl-acetamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. 2-Chloro-N-pyrimidin-5-yl-acetamide has also been found to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have low toxicity and is well-tolerated in lab experiments. It has been shown to have a moderate half-life in the body, with a clearance rate of approximately 3 hours. 2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have no significant effects on blood pressure, heart rate, or respiratory rate in lab animals.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Chloro-N-pyrimidin-5-yl-acetamide is its low toxicity, which makes it a promising candidate for further research. However, one of the limitations of 2-Chloro-N-pyrimidin-5-yl-acetamide is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-pyrimidin-5-yl-acetamide. One direction is to investigate its potential as an antitumor agent in vivo, using animal models. Another direction is to investigate its potential as an antibacterial agent, with a focus on its mechanism of action. Additionally, further research could be done to improve the solubility of 2-Chloro-N-pyrimidin-5-yl-acetamide, making it easier to administer in lab experiments. Finally, 2-Chloro-N-pyrimidin-5-yl-acetamide could be further explored for its potential applications in the field of material sciences, with a focus on its use as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, 2-Chloro-N-pyrimidin-5-yl-acetamide is a promising chemical compound that has potential applications in the fields of medicine, agriculture, and material sciences. Its low toxicity and potential as an antitumor and antibacterial agent make it a promising candidate for further research. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of 2-Chloro-N-pyrimidin-5-yl-acetamide and its potential applications in various fields.

Scientific Research Applications

2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have potential applications in the field of medicine as an antitumor agent. It has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and colon cancer. 2-Chloro-N-pyrimidin-5-yl-acetamide has also been found to have potential as an antibacterial agent, with studies showing its effectiveness against both Gram-positive and Gram-negative bacteria. In addition, 2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have potential applications in the field of material sciences, with studies showing its use as a precursor for the synthesis of novel materials.

properties

IUPAC Name

2-chloro-N-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-1-6(11)10-5-2-8-4-9-3-5/h2-4H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQTLWTKVARJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-pyrimidin-5-yl-acetamide

Synthesis routes and methods

Procedure details

5-Aminopyrimidine (450 mg) was suspended in DCE (2 mL) and acetonitrile (2 mL) in a microwave vial. Chloroacetyl chloride (0.377 mL) was added with stirring. The vial was sealed and the reaction mixture was heated in the microwave at 80° C. for 5 minutes. The solid was filtered off, washed with acetonitrile (2×5 mL), DCE (2×5 mL) and pentane (2 ×30 mL) and then partioned between saturated sodium bicarbonate and DCE (50 mL/50 mL) ensuring the aqueous layer was still basic. The organic layer was separated and the aqueous layer was extracted with DCE (2×75 mL). The combined organic layer was dried over magnesium sulfate and evaporated to give the sub-titled compound (200 mg) as a yellow solid.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.377 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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